1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a methoxyphenyl group at position 1, a methyl group at position 5, and a carboxylic acid group at position 4 of the pyrazole ring
Preparation Methods
The synthesis of 1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium acetate. The reaction conditions may vary depending on the specific starting materials and desired yield.
For industrial production, the synthesis may involve multi-step processes starting from readily available raw materials. The key steps include the formation of the pyrazole ring followed by functional group modifications to introduce the methoxyphenyl and carboxylic acid groups. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yield and purity.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide are commonly employed.
Esterification: The carboxylic acid group can undergo esterification to form esters. This reaction is typically carried out using alcohols in the presence of acid catalysts like sulfuric acid or hydrochloric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as anti-inflammatory, analgesic, and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules. It is used in the preparation of heterocyclic compounds, which are important in drug discovery and development.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may exert their effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, some derivatives may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but with a methyl group at position 3 instead of position 5. The difference in substitution pattern can lead to variations in chemical reactivity and biological activity.
1-(2-Methoxyphenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid: This compound has an ethyl group at position 5 instead of a methyl group. The longer alkyl chain can affect the compound’s lipophilicity and interaction with biological targets.
1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid: This compound has the carboxylic acid group at position 3 instead of position 4. The change in position can influence the compound’s chemical properties and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-9(12(15)16)7-13-14(8)10-5-3-4-6-11(10)17-2/h3-7H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZVLXYXEQMPBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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